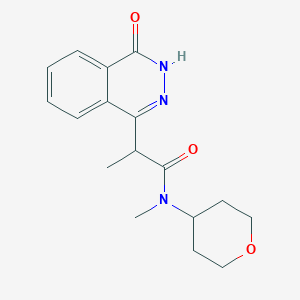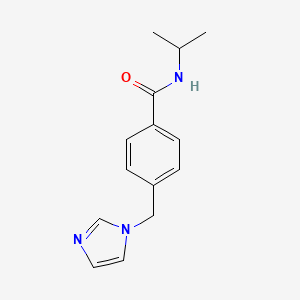![molecular formula C18H18N2O B6102446 1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol](/img/structure/B6102446.png)
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol, also known as PAPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PAPB belongs to a class of chemicals known as selective estrogen receptor modulators (SERMs), which are compounds that selectively bind to the estrogen receptor and have the ability to either activate or inhibit its activity. In
Mécanisme D'action
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol acts as a SERM by selectively binding to the estrogen receptor and modulating its activity. This compound has been shown to have both estrogenic and anti-estrogenic effects, depending on the tissue and cell type. In breast cancer cells, this compound inhibits the activity of the estrogen receptor and reduces the growth and proliferation of cancer cells. In bone cells, this compound has been shown to have estrogenic effects and increase bone density.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, this compound inhibits the activity of the estrogen receptor and reduces the growth and proliferation of cancer cells. In bone cells, this compound has been shown to have estrogenic effects and increase bone density. This compound has also been shown to have anti-inflammatory effects and reduce the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol has several advantages for lab experiments, including its high selectivity for the estrogen receptor, its ability to modulate the activity of the receptor, and its potential therapeutic applications in breast cancer treatment and osteoporosis prevention. However, this compound also has some limitations, including its relatively low potency compared to other SERMs and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol. One area of interest is the development of more potent analogs of this compound that could be used for breast cancer treatment and osteoporosis prevention. Another area of interest is the investigation of the potential use of this compound in other disease states, such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of 1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol involves the reaction of 1-bromo-3-(1H-pyrazol-3-yl)benzene with 4-biphenylboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to yield this compound.
Applications De Recherche Scientifique
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol has been extensively studied for its potential therapeutic applications in breast cancer treatment. Breast cancer is a complex disease that is influenced by estrogen signaling. This compound has been shown to selectively bind to the estrogen receptor and inhibit its activity, thereby reducing the growth and proliferation of breast cancer cells. This compound has also been studied for its potential use in the prevention of osteoporosis, as it has been shown to increase bone density in animal models.
Propriétés
IUPAC Name |
1-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-18(21)14-8-6-13(7-9-14)15-4-3-5-16(12-15)17-10-11-19-20-17/h3-12,18,21H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZMPVJNIGYUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-fluoro-5-methoxybenzyl)-2-[(2E)-3-(2-furyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6102363.png)

![2-methyl-N-[5-(1-pyrrolidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6102371.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6102389.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylbenzohydrazide](/img/structure/B6102392.png)
![7-methyl-2-{[4-(methylthio)phenyl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102399.png)
![2-(cyclobutylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102409.png)
![5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B6102413.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102427.png)
![7-(cyclobutylmethyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102441.png)

![N-(4-ethoxyphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6102455.png)
![4,6-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6102460.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide](/img/structure/B6102466.png)